3-({[4-(Benzyloxy)phenyl]methyl}amino)adamantan-1-ol
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Overview
Description
3-({[4-(Benzyloxy)phenyl]methyl}amino)adamantan-1-ol is a complex organic compound that features an adamantane core structure. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity. The compound also contains a benzyloxyphenyl group and an amino alcohol functionality, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(Benzyloxy)phenyl]methyl}amino)adamantan-1-ol typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired compound . Another method includes the addition of 1-bromo-2-hydroxynaphthalene to a ketone to yield 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(Benzyloxy)phenyl]methyl}amino)adamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-({[4-(Benzyloxy)phenyl]methyl}amino)adamantan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-({[4-(Benzyloxy)phenyl]methyl}amino)adamantan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon structure, known for its stability and rigidity.
1,3-Dehydroadamantane: A derivative with double bonds, offering different reactivity and applications.
1-(2-Adamantylidene)naphthalene-2(1H)-one: Another derivative with unique structural features and reactivity.
Uniqueness
3-({[4-(Benzyloxy)phenyl]methyl}amino)adamantan-1-ol stands out due to its combination of the adamantane core with a benzyloxyphenyl group and an amino alcohol functionality. This unique structure provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C24H29NO2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
3-[(4-phenylmethoxyphenyl)methylamino]adamantan-1-ol |
InChI |
InChI=1S/C24H29NO2/c26-24-13-20-10-21(14-24)12-23(11-20,17-24)25-15-18-6-8-22(9-7-18)27-16-19-4-2-1-3-5-19/h1-9,20-21,25-26H,10-17H2 |
InChI Key |
WSIJRZGVTUDJEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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